3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of a cyclobutyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
3-cyclobutyl-1H-pyrazole+chlorosulfonic acid→3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a different substitution pattern on the pyrazole ring.
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Another sulfonyl chloride derivative of pyrazole with different substituents.
Uniqueness
3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
5-cyclobutyl-1H-pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNNENWKIFKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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